2,5-Dioxopyrrolidin-1-yl palmitate
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including compounds structurally similar to 2,5-dioxopyrrolidin-1-yl palmitate, involves nucleophilic substitution reactions. For example, 1,5-disubstituted pyrrolidin-2-ones can be synthesized in good yields through the reaction of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various nucleophiles, demonstrating the versatility of pyrrolidine derivatives in synthesis (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be significantly influenced by their substitution pattern. For instance, the equilibrium geometry, vibrational spectra, and electronic structure of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a Mannich base with antioxidant activity, have been extensively analyzed. This analysis includes a comparison of experimental FT-IR and FT-Raman spectra with computed IR and Raman spectra, providing insights into the structure-property relationships of such compounds (Boobalan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives are diverse, including the aza-Payne rearrangement and nucleophilic attacks, leading to the formation of complex structures with high stereochemical fidelity (Schomaker et al., 2007). Moreover, the interaction of pyrrolidine derivatives with various reagents can lead to a range of reactions, demonstrating their chemical versatility.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in different domains of chemistry. Studies like those on 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine focus on nucleophilic substitution reactions, Suzuki reactions, and comprehensive analyses including single-crystal X-ray diffraction and DFT calculations, offering detailed insights into their physical characteristics (Jin et al., 2023).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including reactivity, stability, and interaction with various chemical agents, are fundamental for their use in synthesis and potential applications. For example, the study on the synthesis and structure of Meldrum’s acid derivatives from pyrrolidine ylides sheds light on their betaine nature and chemical behavior, highlighting the intricate chemistry of pyrrolidine derivatives (Kuhn et al., 2003).
Scientific Research Applications
Biopolymer Synthesis
A related compound, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been used effectively for synthesizing stable covalently labeled biopolymers (Crovetto et al., 2008).
Biological Sensing and Iron Complexes
2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2,5-Dioxopyrrolidin-1-yl palmitate, have potential applications in biological sensing and in iron complexes that exhibit unusual spin-state transitions (Halcrow, 2005).
Monoclonal Antibody Production
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, another structurally similar compound, has been shown to improve monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).
Electronic Device Applications
Poly[bis(pyrrol-2-yl)arylenes], which are related to the compound , demonstrate stable electrical conductivity and low oxidation potentials, making them suitable for use in electronic devices (Sotzing et al., 1996).
Anticonvulsant Agents
Several studies have identified N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and derivatives as potential new treatments for epilepsy, demonstrating promising anticonvulsant properties and safety profiles (Kamiński et al., 2015; Kamiński et al., 2016; Kamiński et al., 2016).
Biocatalytic Domino Reactions
A novel diastereoselective synthesis of 2,5-dioxopyrrolidine derivatives using Fe3O4 NPs @ lipase as reusable nanobiocatalysts has been demonstrated, showcasing high yield and efficiency (Mohajer & Baharfar, 2017).
Prodiabetic Effects in Skeletal Muscle Cells
Palmitate-induced IL-6 production in skeletal muscle cells may mediate prodiabetic effects, suggesting that IL-6 inhibition could potentially prevent these effects (Jové et al., 2005).
Cholinesterase Inhibitors and Anticonvulsant Agents
Hydroacridine (quinoline) derivatives, related to 2,5-Dioxopyrrolidin-1-yl palmitate, have shown potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents, surpassing previous literature data in these areas (Smetanin et al., 2021).
Electrochromic and Fluorescent Polymers
N-substituted thienylpyrrole, structurally similar to 2,5-Dioxopyrrolidin-1-yl palmitate, has been used in the development of processable electrochromic and fluorescent polymers, exhibiting multielectrochromic behavior and solubility in organic solvents (Cihaner & Algi, 2008).
Safety And Hazards
The safety and hazards associated with 2,5-Dioxopyrrolidin-1-yl palmitate have been discussed in several sources171819. For example, one safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye17.
Future Directions
While specific future directions for 2,5-Dioxopyrrolidin-1-yl palmitate were not found in the search results, the compound and related compounds are subjects of ongoing research in various fields, including medicinal chemistry and pharmacology715813910. Further research could lead to improved production and quality control of monoclonal antibodies7.
Relevant Papers
The relevant papers retrieved for this analysis include studies on the synthesis, structure, and properties of 2,5-Dioxopyrrolidin-1-yl palmitate and related compounds715813910. These papers provide valuable insights into the compound’s potential applications in various fields, including medicinal chemistry and pharmacology715.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHQVHEZCBZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404977 | |
Record name | N-Succinimidyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl palmitate | |
CAS RN |
14464-31-4 | |
Record name | Palmitic acid N-hydroxysuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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